molecular formula C14H19N5O5 B13842906

"a-Methyl-gamma-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)"

Cat. No.: B13842906
M. Wt: 337.33 g/mol
InChI Key: DKBDYPZFCQIHPX-AZGGWRLDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves multi-step organic reactions. The starting material is usually deoxyguanosine, which undergoes a series of chemical transformations to introduce the methyl and gamma-hydroxy groups . Common reagents used in these reactions include methylating agents and oxidizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures .

Chemical Reactions Analysis

Types of Reactions: a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a deoxyguanosine analog without the gamma-hydroxy group .

Comparison with Similar Compounds

a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine is unique due to its specific structural modifications. Similar compounds include:

Properties

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7-,8+,9?,10+/m0/s1

InChI Key

DKBDYPZFCQIHPX-AZGGWRLDSA-N

Isomeric SMILES

CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O

Origin of Product

United States

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